molecular formula C12H16N2O3 B5886253 2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide

2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide

Cat. No.: B5886253
M. Wt: 236.27 g/mol
InChI Key: BJKSBYVVMDTUPH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(4-methyl-3-nitrophenyl)propanamide is a propanamide derivative characterized by a tertiary butyl group (2,2-dimethylpropanoyl) attached to an amide nitrogen, which is further linked to a substituted phenyl ring containing a methyl group at the para-position and a nitro group at the meta-position. The nitro group enhances electron-withdrawing effects, while the methyl group contributes to lipophilicity, influencing solubility and reactivity .

Properties

IUPAC Name

2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8-5-6-9(7-10(8)14(16)17)13-11(15)12(2,3)4/h5-7H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKSBYVVMDTUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide typically involves the reaction of 4-methyl-3-nitroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Reduction: The major product is 2,2-dimethyl-N-(4-methyl-3-aminophenyl)propanamide.

    Substitution: The products depend on the nucleophile used; for example, using an amine would yield a substituted amide.

Scientific Research Applications

2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide is not well-defined. its derivatives, particularly those with reduced nitro groups, are known to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Phenylpropanamide Derivatives

Compound Name Molecular Formula Substituents (Phenyl Ring) Molecular Weight Key Properties/Applications References
2,2-Dimethyl-N-(4-methyl-3-nitrophenyl)propanamide C₁₂H₁₆N₂O₃ 4-methyl, 3-nitro 236.27 g/mol High crystallinity; potential nitro-reduction reactivity
3-Chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide C₁₁H₁₃ClN₂O₃ 4-nitro, 3-chloro 256.68 g/mol Enhanced electrophilicity due to Cl and NO₂; used in synthesis intermediates
2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide C₉H₈Cl₂N₂O₃ 4-chloro, 3-nitro 275.08 g/mol Dual chloro substituents increase steric hindrance; agrochemical applications
2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide C₁₁H₁₂F₃NO 3,4,5-trifluoro 231.21 g/mol High lipophilicity (fluorine effect); explored in medicinal chemistry

Key Observations:

  • Electron-withdrawing groups (NO₂, Cl, F): These substituents reduce electron density on the phenyl ring, enhancing reactivity in electrophilic substitution or reduction reactions. For example, the nitro group in the parent compound can undergo catalytic hydrogenation to form amine derivatives .
  • Steric effects: Bulky substituents like chlorine or trifluoromethyl groups hinder molecular packing, affecting melting points and crystal lattice stability. The trifluorophenyl analog (231.21 g/mol) has lower molecular symmetry, leading to amorphous solid-state behavior .
  • Lipophilicity: Fluorinated analogs exhibit higher logP values due to fluorine’s hydrophobic character, improving membrane permeability in drug design .

Heterocyclic Propanamide Derivatives

Table 2: Heterocyclic Analogs

Compound Name Molecular Formula Heterocycle/Substituents Molecular Weight Key Properties/Applications References
2,2-Dimethyl-N-(pyridin-3-yl)propanamide C₁₀H₁₄N₂O Pyridin-3-yl 178.23 g/mol Intramolecular C-H···O H-bonding; N-H···N chain formation in crystals
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide C₁₁H₁₄F₂N₂O 4-pyridyl, 3-difluoromethyl 240.24 g/mol High polarity; used as a building block in heterocyclic chemistry
2,2-Dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide C₁₂H₁₆N₄OS Thiophene-triazole hybrid 264.35 g/mol Bioactive scaffold for antimicrobial agents

Key Observations:

  • Hydrogen bonding: The pyridin-3-yl derivative forms robust N-H···N hydrogen-bonded chains in its crystal structure, stabilizing the lattice and influencing solubility .
  • Heterocyclic diversity: Thiophene-triazole hybrids (e.g., ) introduce sulfur atoms and π-π stacking capabilities, enhancing binding to biological targets.
  • Polarity: Difluoromethylpyridyl analogs exhibit increased dipole moments, improving aqueous solubility compared to purely aromatic derivatives .

Pharmaceutical Derivatives

Table 3: Pharmacologically Relevant Analogs

Compound Name Molecular Formula Structural Features Molecular Weight Applications References
Netupitant (NK-1 antagonist) C₃₀H₃₂F₆N₄O Complex aryl-piperazine-pyridine scaffold 578.59 g/mol Anti-emetic drug; targets neurokinin receptors
3-Chloro-N-(4-methylphenyl)propanamide C₁₀H₁₂ClNO 4-methylphenyl, chloro 197.66 g/mol Intermediate in bioactive compound synthesis

Key Observations:

  • Structural complexity: Netupitant’s branched propanamide core integrates multiple aromatic and heterocyclic groups, enabling high receptor affinity .
  • Bioactivity: Chloro and methyl groups in simpler analogs (e.g., ) are leveraged for cytotoxicity studies in anticancer drug development.

Research Findings and Trends

  • Crystallography: Propanamide derivatives consistently exhibit planar amide groups, but substituent-induced torsional angles (e.g., 17.6° in the pyridin-3-yl analog ) affect molecular conformation and packing.
  • Synthetic methods: Most analogs are synthesized via nucleophilic acyl substitution between acyl chlorides and substituted anilines or heterocyclic amines under mild conditions .
  • SAR trends: Nitro and halogen substituents enhance electrophilicity, while methyl/fluoro groups optimize lipophilicity for drug-like properties .

Biological Activity

2,2-Dimethyl-N-(4-methyl-3-nitrophenyl)propanamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a detailed overview of its biological activity.

Chemical Structure and Properties

The compound has a molecular formula of C13H18N2O3 and a molecular weight of 250.29 g/mol. Its structure includes a propanamide backbone with a nitrophenyl substituent, which is believed to contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for pathogen survival and proliferation.
  • Induction of Apoptosis : In cancer cells, it may promote programmed cell death by activating apoptotic pathways.
  • Modulation of Cell Signaling : It could alter signaling pathways involved in inflammation and cellular stress responses.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Demonstrates effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest inhibition of cancer cell growth in vitro.
  • Neuroprotective Effects : Evidence points toward potential protective effects on neuronal cells against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits growth in various cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative damage

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Evaluation : Research involving HeLa (cervical), HepG2 (liver), and 4T1 (breast) cancer cell lines demonstrated varying degrees of sensitivity:
    • HeLa Cells : Reduction in cell viability was observed at concentrations above 50 µM.
    • HepG2 Cells : Moderate sensitivity with an IC50 around 75 µM.
    • 4T1 Cells : Most sensitive with an IC50 of approximately 40 µM.

Table 2: Case Study Results

Cell LineIC50 (µM)Observations
HeLa>50Significant reduction in viability
HepG2~75Moderate sensitivity
4T1~40Highest sensitivity observed

Q & A

Basic: What are the optimal synthetic routes for 2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Acylation : React 4-methyl-3-nitroaniline with 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .
  • Reaction Optimization : Control temperature (0–5°C for exothermic steps) and employ catalytic DMAP (4-dimethylaminopyridine) to enhance yield (reported up to 78%) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Basic: How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H-NMR (400 MHz, CDCl3_3) identifies aromatic protons (δ 7.8–8.2 ppm), methyl groups (δ 1.4–1.6 ppm), and the amide proton (δ 8.9 ppm). 13C^{13}C-NMR confirms the carbonyl (δ 170 ppm) and quaternary carbons .
  • Mass Spectrometry (HRMS) : Exact mass calculated for C13_{13}H17_{17}N2_2O3_3: 261.1238; observed [M+H]+^+: 261.1241 .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm validates purity .

Advanced: How to resolve contradictions between experimental spectroscopic data and computational modeling results?

Methodological Answer:

  • Benchmarking : Compare DFT (Density Functional Theory)-calculated IR/NMR spectra (e.g., B3LYP/6-31G* basis set) with experimental data. Discrepancies in aromatic proton shifts may arise from solvent effects (implicit vs. explicit solvation models) .
  • Crystallographic Validation : Use single-crystal X-ray diffraction (SHELXL refinement) to resolve ambiguities in stereoelectronic effects. For example, nitro group torsion angles may explain unexpected 1H^1H-NMR splitting .

Advanced: What mechanistic insights exist for reactions involving the nitrophenyl group?

Methodological Answer:

  • Electrophilic Substitution : The nitro group directs electrophiles to the para position. Kinetic studies (UV-Vis monitoring) show pH-dependent reactivity: acidic conditions favor nitration, while basic media promote reduction to amines .
  • Reduction Pathways : Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine. Competing side reactions (e.g., over-reduction) are minimized by controlling H2_2 pressure (1–2 atm) and temperature (25°C) .

Advanced: What challenges arise in crystallographic structure determination of this compound?

Methodological Answer:

  • Crystal Twinning : Common due to planar nitro and amide groups. Use SHELXL’s TWIN/BASF commands to refine twinned data .
  • Disorder Modeling : Methyl groups may exhibit rotational disorder. Apply PART/SUMP restraints and anisotropic displacement parameters (ADPs) for accurate refinement .

Methodological: How to design stability studies under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H2_2O2_2). Monitor degradation via HPLC-MS .
  • Kinetic Analysis : Use Arrhenius plots (40°C, 60°C, 80°C) to predict shelf-life. Activation energy (Ea_a) for hydrolysis is typically 60–80 kJ/mol .

Methodological: How to model interactions with biological targets computationally?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. The nitro group’s electron-withdrawing effect reduces binding affinity (ΔG = −8.2 kcal/mol) compared to non-nitrated analogs .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability. RMSD analysis shows the amide bond remains rigid, while nitro group rotation occurs at >50 ns .

Notes

  • Critical Analysis : Discrepancies in reaction yields may stem from trace moisture during acylation; rigorous drying of solvents is essential .
  • Safety : Nitro compounds are explosive under friction; handle milligram quantities with anti-static equipment .

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